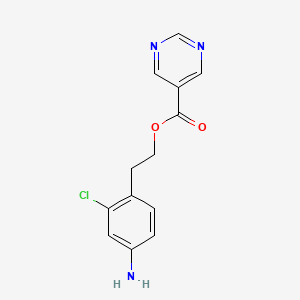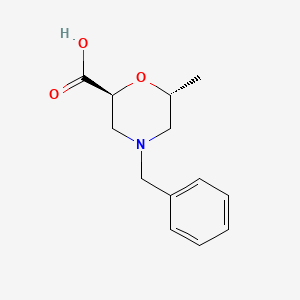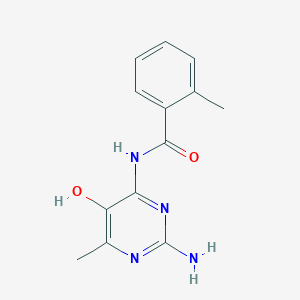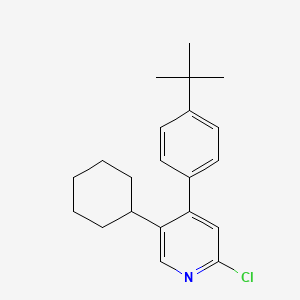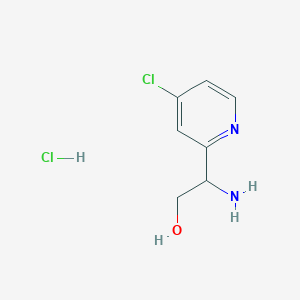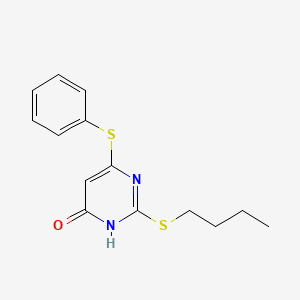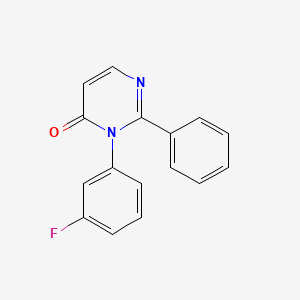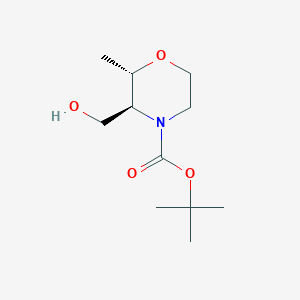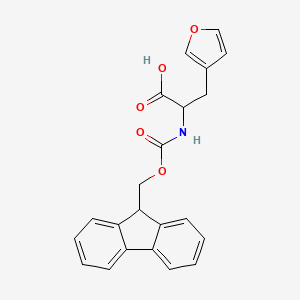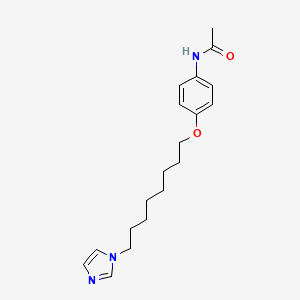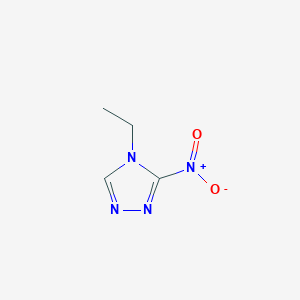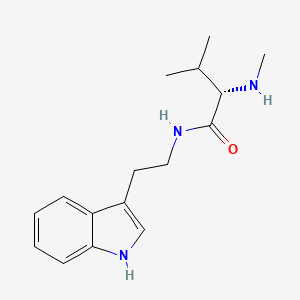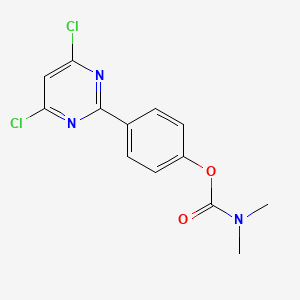
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, and a phenyl ring attached to a dimethylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate typically involves the reaction of 4,6-dichloropyrimidine with phenyl dimethylcarbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding phenol and dimethylamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Phenol and dimethylamine.
Applications De Recherche Scientifique
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and the target organism or system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloropyrimidine
- 2,4-Dichloropyrimidine
- 4-Amino-2,6-dichloropyridine
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)phenyl dimethylcarbamate is unique due to its specific substitution pattern and the presence of the dimethylcarbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
83217-20-3 |
|---|---|
Formule moléculaire |
C13H11Cl2N3O2 |
Poids moléculaire |
312.15 g/mol |
Nom IUPAC |
[4-(4,6-dichloropyrimidin-2-yl)phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-18(2)13(19)20-9-5-3-8(4-6-9)12-16-10(14)7-11(15)17-12/h3-7H,1-2H3 |
Clé InChI |
AAXINJSHAWIEFN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


